rac Felodipine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Felodipine-d8 is a deuterated form of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification can be particularly useful in scientific research and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine-d8 involves the incorporation of deuterium atoms into the felodipine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of felodipine. For example, deuterated reagents can be used in the esterification and cyclization steps to produce Felodipine-d8.
Industrial Production Methods
Industrial production of Felodipine-d8 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Solvent Evaporation: Using deuterated solvents to facilitate the exchange of hydrogen with deuterium.
Crystallization: Large-scale crystallization through seeding the saturated solution of Felodipine-d8 to obtain the desired polymorphic form.
化学反应分析
Types of Reactions
Felodipine-d8 undergoes various chemical reactions, including:
Oxidation: Felodipine-d8 can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert Felodipine-d8 back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted felodipine derivatives depending on the reagents used.
科学研究应用
Felodipine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of felodipine.
Biology: Employed in studies to understand the interaction of calcium channel blockers with biological systems.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated felodipine.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of felodipine
作用机制
Felodipine-d8 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a subsequent reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle contraction .
相似化合物的比较
Felodipine-d8 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life and different pharmacokinetic profile.
Nifedipine: Similar to felodipine but with a shorter duration of action and different side effect profile.
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension but with a different mechanism of action
Felodipine-d8 is unique due to its deuterated nature, which can provide enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts.
属性
分子式 |
C18H19Cl2NO4 |
---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
5-O-(1,1,2,2,2-pentadeuterioethyl) 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i1D3,4D3,5D2 |
InChI 键 |
RZTAMFZIAATZDJ-GCWKZCQISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。